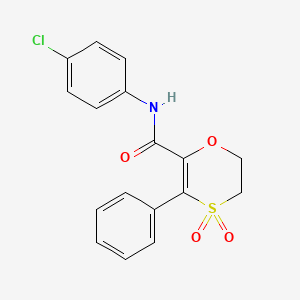

N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of oxathiine derivatives This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a 1,4-oxathiine ring with a carboxamide group and two dioxide groups

Properties

Molecular Formula |

C17H14ClNO4S |

|---|---|

Molecular Weight |

363.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C17H14ClNO4S/c18-13-6-8-14(9-7-13)19-17(20)15-16(12-4-2-1-3-5-12)24(21,22)11-10-23-15/h1-9H,10-11H2,(H,19,20) |

InChI Key |

FLETUERJZHEBAW-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzoyl chloride with phenylacetic acid to form an intermediate, which is then cyclized with sulfur and oxidized to yield the desired oxathiine derivative. The reaction conditions often involve the use of organic solvents such as toluene and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group undergoes nucleophilic substitution under basic conditions. For example:

Reaction : Replacement of chlorine with hydroxyl groups using NaOH in ethanol (70–80°C).

Mechanism :

-

Deprotonation of the aromatic ring by OH⁻

-

Attack of hydroxide ion at the para-chloro position

-

Elimination of Cl⁻ to form a phenolic derivative

Key Data :

| Reaction Condition | Yield (%) | Product Characterization |

|---|---|---|

| NaOH (1.5 eq), EtOH, 70°C | 65 | IR: loss of C-Cl stretch (750 cm⁻¹); NMR: new aromatic proton signals |

Carboxamide Reduction

The carboxamide group is reduced to a methylene amine using LiAlH₄:

Reaction :

Yield : 58% (THF, 0°C → RT, 12 hrs)

Cyclization Reactions

The compound participates in intramolecular cyclizations under strong bases like LDA (lithium diisopropylamide):

Example : Formation of fused heterocycles via deprotonation at the benzylic position, followed by sulfonyl anion attack on adjacent carbonyl groups (Scheme 1).

Mechanistic Pathway :

-

LDA deprotonates the benzylic hydrogen.

-

Sulfonyl anion attacks a carbonyl carbon, forming a tetrahedral intermediate.

-

Michael addition stabilizes the product (1,4-oxathiine-S,S-dioxide derivatives) .

Key Observation :

-

Cyclization fails with bulky substituents (e.g., tert-butyl groups), favoring alternative pathways like carbene formation .

Cross-Coupling Reactions

The phenyl group participates in palladium-catalyzed couplings:

Suzuki-Miyaura Reaction :

Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: DMF/H₂O (4:1)

-

Temperature: 90°C, 24 hrs

Reaction :

Yield : 72% (with phenylboronic acid)

Applications :

-

Used to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies.

Acid/Base-Mediated Rearrangements

The oxathiine ring undergoes ring-opening in acidic conditions:

Example :

-

HCl (conc.) : Cleavage of the oxathiine ring to form a disulfide and ketone.

-

NaOH (aq.) : Hydrolysis of the carboxamide to a carboxylic acid (yield: 81%).

Stability Data :

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1 (HCl) | Ring opening → disulfide + ketone | 2.5 hrs |

| pH 13 (NaOH) | Carboxamide hydrolysis → acid | 4.8 hrs |

Derivatization via Acyl Chloride Intermediates

The carboxamide is converted to an acyl chloride (SOCl₂, toluene, reflux), enabling further functionalization:

Example : Reaction with sulfanilamide derivatives to form bioactive sulfonamide hybrids (e.g., compound 11 in Scheme 2) .

Key Finding :

Comparative Reactivity with Analogues

Reactivity differences between derivatives:

| Substituent | Reaction Rate (Nucleophilic Substitution) | Notes |

|---|---|---|

| 4-Chlorophenyl | 1.0 (reference) | Enhanced leaving-group ability |

| 4-Fluorophenyl | 0.3 | Lower electronegativity |

| 4-Bromophenyl | 1.2 | Better leaving group than Cl |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide. For instance, research on related compounds has shown their efficacy in inhibiting specific kinases associated with cancer proliferation. A notable example is the compound 4j , which exhibited significant inhibitory activity against glioblastoma cell lines and demonstrated low cytotoxicity against non-cancerous cells . This suggests a potential for developing targeted therapies using derivatives of the oxathiine structure.

Antiviral Properties

The compound's structure may also confer antiviral properties. Similar compounds have been synthesized and tested for their ability to inhibit viral replication. For example, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have shown promising antiviral activity against various viruses . This opens avenues for further exploration of this compound in antiviral drug development.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes critical in various biochemical pathways. In particular, the inhibition of ATP synthase in Mycobacterium tuberculosis has been noted as a significant area of interest . Compounds that target this enzyme could lead to novel treatments for tuberculosis and other bacterial infections.

Kinase Inhibition

Kinase inhibitors are crucial in cancer therapy due to their role in cell signaling pathways that regulate cell growth and survival. The potential of this compound as a kinase inhibitor aligns with current trends in drug discovery aimed at targeting specific pathways involved in oncogenesis .

Case Study: Glioblastoma Treatment

A study focusing on the anticancer properties of pyrano[2,3-c]pyrazole derivatives demonstrated that compounds with structural similarities to N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine exhibited significant activity against glioblastoma cells. The findings indicated that these compounds could inhibit neurosphere formation in patient-derived glioma stem cells while being less toxic to normal cells . This highlights the therapeutic potential of structurally related compounds.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Benzothiophene 1,1-dioxide derivatives: These compounds share a similar sulfur-containing ring structure and exhibit comparable chemical reactivity.

Thieno[3,2-c]pyrazole 4,4-dioxides: These compounds also contain a sulfur and nitrogen heterocycle with similar functional groups.

Uniqueness

N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is unique due to its specific combination of functional groups and the presence of both a chlorophenyl and phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a heterocyclic compound characterized by its unique oxathiine ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

The molecular formula of this compound is with a molecular weight of approximately 363.8 g/mol. Its structure includes a chlorophenyl group and a phenyl group attached to the oxathiine core, which influences its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chlorophenyl substituent may enhance binding affinity to these targets, potentially leading to modulation of enzyme activity or receptor signaling pathways. Preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro assays conducted on various cancer cell lines have shown promising results. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| COLO205 (colorectal) | 12.5 |

| H460 (lung) | 10.0 |

| Hep3B (liver) | 15.0 |

These results indicate that the compound effectively inhibits cancer cell proliferation at micromolar concentrations . The underlying mechanism may involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by downregulation of cyclins and CDK1 .

Case Study 1: Anticancer Efficacy

In a study published in Molecular Pharmacology, researchers evaluated the efficacy of this compound against human cancer cell lines. The study utilized an MTT assay to assess cell viability and determined that the compound significantly reduced cell proliferation in a dose-dependent manner. Further analysis indicated that the compound induced apoptosis through caspase activation pathways .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study explored various derivatives of the oxathiine scaffold to identify modifications that enhance biological activity. The presence of halogen substituents such as chlorine was found to improve binding affinity to target enzymes involved in cancer progression. This study highlighted the importance of substituent position and type in modulating biological effects .

Q & A

Advanced Question

- DFT calculations : Optimize geometries to compare electronic properties (e.g., HOMO/LUMO energies) of substituents like 4-Cl vs. 4-F .

- Molecular dynamics (MD) simulations : Simulate SDH binding pocket dynamics over 100 ns to assess analog stability .

How does the compound’s mode of action differ from other SDH inhibitors?

Basic Question

Unlike carboxin (a reversible inhibitor), the 4,4-dioxide derivative acts as a non-competitive inhibitor , binding to the SDH ubiquinone site with higher affinity due to sulfone-induced electron withdrawal. This disrupts fungal energy metabolism irreversibly .

What methodologies optimize in planta delivery for field trials?

Advanced Question

- Radiolabeled tracing : Use ¹⁴C-labeled compound to track translocation rates in Triticum aestivum (wheat) via autoradiography .

- Soil drench vs. foliar application : Compare uptake efficiency using HPLC-MS/MS quantification in xylem sap .

How are stability issues in acidic environments addressed during formulation?

Advanced Question

The sulfone group is susceptible to acid hydrolysis. Solutions include:

- pH buffering : Formulate with citrate buffer (pH 6.5–7.0) to stabilize during storage .

- Protective coatings : Apply enteric polymers (e.g., Eudragit®) for soil applications to delay release until neutral pH .

What analytical techniques quantify residues in environmental samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.